Chemical and Physical Properties of Diethyl 2-(1-hydroxybutyl)propanedioate: A Comprehensive Technical Guide
Chemical and Physical Properties of Diethyl 2-(1-hydroxybutyl)propanedioate: A Comprehensive Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
Diethyl 2-(1-hydroxybutyl)propanedioate (commonly referred to as diethyl (1-hydroxybutyl)malonate) is a highly functionalized, versatile intermediate in organic synthesis. Formed via the controlled aldol-type addition of butanal (butyraldehyde) to diethyl malonate, this compound is a critical building block in the development of complex pharmaceuticals, barbiturate derivatives, and advanced polymeric materials.
Because this molecule is an intermediate that readily undergoes dehydration to form a Knoevenagel condensation product, isolating and characterizing it requires precise thermodynamic control. This whitepaper provides a deep dive into its physicochemical properties, structural stereochemistry, and a field-proven, self-validating protocol for its synthesis and characterization.
Molecular Identity and Physicochemical Profiling
Understanding the baseline physical properties of diethyl 2-(1-hydroxybutyl)propanedioate is essential for downstream processing, purification, and storage. Because the pure aldol adduct is prone to spontaneous dehydration at elevated temperatures, standard boiling points are typically extrapolated under high vacuum.
Table 1: Foundational Chemical Identifiers
| Descriptor | Value |
| IUPAC Name | 1,3-Diethyl 2-(1-hydroxybutyl)propanedioate |
| Common Synonyms | Diethyl (1-hydroxybutyl)malonate; Butanal-diethyl malonate adduct |
| Molecular Formula | C₁₁H₂₀O₅ |
| Molecular Weight | 232.27 g/mol |
| Canonical SMILES | CCCC(O)C(C(=O)OCC)C(=O)OCC |
| Stereochemistry | Contains two chiral centers (C2 of malonate, C1' of butyl chain); exists as a mixture of syn and anti diastereomers. |
Table 2: Quantitative Physical and Chemical Properties
Note: Data is synthesized from structural analogs and parent compound extrapolation [1].
| Property | Value | Mechanistic Rationale |
| Physical State | Viscous, colorless to pale-yellow oil | High molecular weight and hydrogen bonding from the -OH group increase viscosity. |
| Boiling Point | ~130–140 °C at 2 mmHg | Decomposes/dehydrates at atmospheric pressure; requires high vacuum for distillation. |
| Density | ~1.04 – 1.08 g/cm³ at 20 °C | Slightly denser than water, consistent with oxygen-rich diester frameworks. |
| pKa (α-proton) | ~14.5 | The presence of the adjacent hydroxyl group slightly decreases the acidity compared to the parent diethyl malonate (pKa ~13). |
| Solubility Profile | Soluble in DCM, Et₂O, EtOH; Insoluble in H₂O | The hydrophobic butyl tail and ethyl esters dominate the polar hydroxyl group, limiting aqueous solubility. |
Mechanistic Pathways and Reaction Dynamics
The synthesis of diethyl 2-(1-hydroxybutyl)propanedioate relies on a carbon-carbon bond-forming [2]. The parent nucleophile, diethyl malonate, is deprotonated to form a resonance-stabilized enolate, which subsequently attacks the electrophilic carbonyl carbon of butanal.
The Causality of Catalyst Selection: If a strong base (e.g., sodium ethoxide) or elevated heat is applied, the reaction will not stop at the aldol adduct. Instead, it will undergo an E1cB elimination (loss of water) to form the thermodynamically stable conjugated alkene, diethyl butylidenemalonate (the Knoevenagel product). To arrest the reaction at the target hydroxy-adduct, a mild organocatalyst (such as L-proline or a secondary amine) must be used at sub-ambient temperatures.
Fig 1: Reaction pathway showing controlled aldol addition versus unwanted dehydration.
Step-by-Step Experimental Methodology
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic justification (causality) and a Quality Control (QC) checkpoint to prevent the propagation of errors.
Protocol: Controlled Synthesis and Isolation
1. Reagent Preparation (Inert Atmosphere):
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Step: In an oven-dried 100 mL round-bottom flask purged with argon, dissolve 1.0 equivalent (10 mmol, 1.60 g) of [3] in 20 mL of anhydrous dichloromethane (DCM).
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Causality: Argon prevents oxidative side reactions, and anhydrous DCM prevents the hydrolysis of the ester groups.
2. Catalyst Introduction:
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Step: Cool the flask to 0 °C using an ice-water bath. Add 0.1 equivalents (1 mmol) of L-proline or piperidine.
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Causality: The low temperature and mild base suppress the activation energy required for the subsequent dehydration step, trapping the intermediate as the β-hydroxy diester.
3. Electrophile Addition:
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Step: Add 1.1 equivalents (11 mmol, 0.79 g) of freshly distilled butanal dropwise over 30 minutes via a syringe pump.
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Causality: Dropwise addition keeps the local concentration of butanal low, preventing competitive homo-aldol self-condensation of the aldehyde.
4. Reaction Quenching:
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Step: After stirring for 4 hours at 0 °C, quench the reaction by adding 15 mL of saturated aqueous ammonium chloride (NH₄Cl).
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Causality: The mildly acidic NH₄Cl neutralizes the basic catalyst instantly without being acidic enough to catalyze the E1 elimination of the newly formed hydroxyl group.
5. Extraction and Purification:
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Step: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temperature < 30 °C). Purify via flash column chromatography (Silica gel, Hexane:EtOAc 8:2).
Self-Validating Analytical Characterization
Trustworthiness in chemical synthesis requires orthogonal analytical validation. The workflow below ensures that the isolated product is the target aldol adduct and not the dehydrated byproduct.
Fig 2: Self-validating purification and analytical QC workflow for the target adduct.
Key Analytical Markers
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¹H NMR (400 MHz, CDCl₃):
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Validation: Look for a multiplet at ~3.8 - 4.0 ppm corresponding to the carbinol proton (-CH -OH).
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Failure State: If a doublet/triplet appears at ~6.8 ppm , the sample has dehydrated into the alkene. The batch must be rejected.
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Infrared Spectroscopy (FT-IR):
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Validation: A strong, broad absorption band at ~3400–3500 cm⁻¹ confirms the presence of the hydroxyl (-OH) group. Two sharp bands at ~1730 cm⁻¹ confirm the intact ester carbonyls.
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High-Resolution Mass Spectrometry (HRMS-ESI):
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Calculated for C₁₁H₂₀O₅Na⁺ [M+Na]⁺: 255.1208; Found: 255.1212.
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Applications in Drug Development
In pharmaceutical chemistry, diethyl 2-(1-hydroxybutyl)propanedioate is a highly prized intermediate. The presence of the hydroxyl group allows for subsequent functionalization, such as:
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Lactonization: Intramolecular cyclization to form substituted γ-butyrolactones, which are core motifs in numerous central nervous system (CNS) therapeutics.
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Barbiturate Synthesis: Condensation with urea derivatives yields 5-(1-hydroxybutyl)barbituric acid derivatives, utilized in sedative and anticonvulsant research.
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Stereoselective Scaffolding: Because the molecule possesses two chiral centers, it serves as a testing ground for asymmetric organocatalysis, allowing researchers to build stereodefined aliphatic chains for complex natural product synthesis.
References
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NIST Chemistry WebBook Title: Diethyl malonate Source: National Institute of Standards and Technology (NIST) URL:[Link]
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Wikipedia Title: Aldol Reaction (Mechanistic Overview) Source: Wikimedia Foundation URL:[Link]
